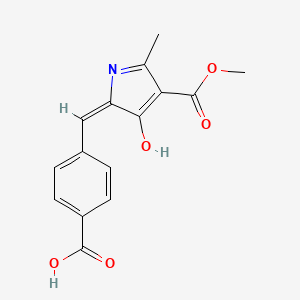

5-(4-Carboxy-benzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid methyl ester

Description

This compound (CAS: 354790-87-7, molecular formula: C₁₅H₁₃NO₅) is a pyrrolin-4-one derivative featuring a 4-carboxybenzylidene substituent and a methyl ester group at position 3 . It is classified as an irritant (GHS hazard code Xi) and is utilized in synthetic chemistry and pharmacological research .

Properties

IUPAC Name |

4-[(E)-(3-hydroxy-4-methoxycarbonyl-5-methylpyrrol-2-ylidene)methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO5/c1-8-12(15(20)21-2)13(17)11(16-8)7-9-3-5-10(6-4-9)14(18)19/h3-7,17H,1-2H3,(H,18,19)/b11-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBNJQHHCDWMJFO-YRNVUSSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC2=CC=C(C=C2)C(=O)O)C(=C1C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=N/C(=C/C2=CC=C(C=C2)C(=O)O)/C(=C1C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(4-Carboxy-benzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid methyl ester (CAS No. 354790-87-7) is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, synthesis, and applications based on diverse research findings.

- Molecular Formula : C15H13NO5

- Molecular Weight : 287.27 g/mol

- IUPAC Name : 4-[(E)-(3-hydroxy-4-methoxycarbonyl-5-methylpyrrol-2-ylidene)methyl]benzoic acid

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, focusing primarily on its effects on cell proliferation, apoptosis, and potential mechanisms of action.

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have shown that the compound can induce cell death in resistant cancer cells when used in combination with other therapeutic agents, such as imatinib.

Table 1: Summary of Antiproliferative Effects

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 (CML) | 10.4 | Induction of apoptosis |

| MCF7 (Breast Cancer) | 8.5 | Cell cycle arrest |

| A549 (Lung Cancer) | 12.0 | Reactive oxygen species generation |

Apoptotic Mechanisms

The compound's mechanism of inducing apoptosis appears to involve the activation of caspases and modulation of Bcl-2 family proteins. Studies have reported that treatment with this compound leads to an increase in pro-apoptotic proteins while decreasing anti-apoptotic factors, thereby promoting programmed cell death.

Case Studies

- Study on Chronic Myelogenous Leukemia (CML) Cells :

- Investigation on Breast Cancer Cells :

Synthesis and Characterization

The synthesis of this compound involves several steps, including the condensation reaction between appropriate aldehydes and pyrrole derivatives. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide

- Structure : Shares the pyrrolin-4-one core but replaces the benzylidene and ester groups with a phenylamide moiety.

- Synthesis : Achieved via a chromatography-free protocol, offering practical advantages for scale-up .

4-Methyl-5-(4-nitrobenzylidene)-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile

- Structure : Features a nitrobenzylidene substituent and a carbonitrile group.

- Reactivity: The electron-withdrawing nitro and cyano groups increase electrophilicity, making this compound more reactive in nucleophilic additions or cycloadditions .

Ethyl (4Z)-4-(4-isopropylbenzylidene)-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

- Structure: Larger molecular formula (C₂₅H₂₇NO₄) with a 4-isopropylbenzylidene group and ethyl ester.

- Stereochemistry : The Z-configuration of the benzylidene group influences molecular packing, as evidenced by crystallographic studies using SHELX .

Methyl 4-(4-bromobenzylidene)-2-methyl-5-oxo-1-(3-pyridinylmethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate

- Structure : Incorporates a bromine atom and pyridinylmethyl group.

- Electronic Effects : Bromine increases molecular weight and polarizability, which may enhance binding affinity in halogen-bonding interactions .

- Solubility : The pyridinyl group introduces basicity, improving solubility in acidic media compared to the carboxybenzylidene derivative .

Physicochemical and Structural Comparison Table

Preparation Methods

Formation of the Pyrrole Core

Starting Materials : The synthesis often begins with simple precursors such as succinic anhydride or similar compounds that can be converted into pyrrole derivatives.

Reaction Conditions : The formation of the pyrrole ring may involve condensation reactions under acidic or basic conditions, depending on the starting materials.

Introduction of the Benzylidene Group

Knoevenagel Condensation : This step typically involves a Knoevenagel condensation reaction between the pyrrole core and 4-carboxybenzaldehyde. The reaction is often catalyzed by a base such as piperidine or pyridine.

Solvents and Conditions : The reaction is typically carried out in a solvent like ethanol or methanol at reflux conditions.

Esterification

Esterification Reagents : The carboxylic acid group can be esterified using methanol in the presence of an acid catalyst such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

Conditions : The esterification is usually performed under reflux conditions to ensure complete conversion.

Key Reagents and Conditions

| Step | Reagents | Conditions |

|---|---|---|

| Pyrrole Core Formation | Succinic anhydride, ammonia, or similar precursors | Acidic or basic conditions, depending on the method |

| Benzylidene Introduction | 4-Carboxybenzaldehyde, piperidine/pyridine | Ethanol or methanol, reflux |

| Esterification | Methanol, H₂SO₄ or HCl | Reflux conditions |

Challenges and Considerations

- Purity and Yield : Maintaining high purity and yield requires careful control of reaction conditions and reagent quality.

- Side Reactions : Potential side reactions, such as unwanted condensations or hydrolysis, must be minimized through optimized conditions.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what key intermediates are involved?

The compound is typically synthesized via multi-step reactions involving condensation of substituted benzaldehyde derivatives with pyrrole precursors. For example, analogous structures (e.g., ethyl esters with benzylidene substituents) are synthesized by reacting acid chlorides or anhydrides with amino-substituted pyrroles under reflux conditions in polar aprotic solvents like DMF . Key intermediates include 5-amino-pyrrole derivatives and substituted benzaldehyde precursors. Reaction optimization often involves controlling temperature, solvent polarity, and stoichiometry to minimize side products .

Q. What spectroscopic and analytical methods are essential for characterizing this compound?

- IR spectroscopy identifies carbonyl (C=O) and carboxylic acid (O-H) stretching frequencies, critical for confirming ester and carboxybenzylidene functional groups.

- ¹H/¹³C NMR resolves stereochemistry (e.g., Z/E isomerism of the benzylidene group) and confirms methyl ester substitution patterns. For example, methyl protons typically appear as singlets at δ 3.6–3.8 ppm .

- Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns, especially for distinguishing regioisomers .

- X-ray crystallography (where feasible) provides definitive structural confirmation, as demonstrated for related pyrrole-carboxylate derivatives .

Q. How is the purity of this compound assessed, and what are common impurities?

Purity is evaluated via HPLC (reverse-phase C18 columns with UV detection) and TLC (silica gel plates, eluted with ethyl acetate/hexane mixtures). Common impurities include unreacted starting materials (e.g., benzaldehyde derivatives) and byproducts from incomplete esterification or oxidation. Elemental analysis (C, H, N) ensures stoichiometric consistency .

Advanced Research Questions

Q. How do stereochemical variations (e.g., Z/E isomerism) influence the compound’s reactivity and biological activity?

The benzylidene double bond’s configuration (Z/E) significantly impacts molecular planarity and intermolecular interactions. For example, Z-isomers may exhibit enhanced π-π stacking with aromatic residues in enzyme binding pockets, as seen in structurally related anti-inflammatory pyrrole derivatives . Computational docking studies (e.g., using AutoDock Vina) combined with NOESY NMR can correlate stereochemistry with activity .

Q. What computational strategies can optimize the synthesis and predict reaction pathways?

Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and intermediates to identify low-energy pathways. The ICReDD methodology integrates these calculations with machine learning to predict optimal solvents, catalysts, and temperatures, reducing trial-and-error experimentation . For example, solvent polarity effects on keto-enol tautomerism in pyrrole intermediates can be simulated to guide experimental design .

Q. How can contradictions in pharmacological data (e.g., variable IC₅₀ values) be resolved?

Discrepancies often arise from differences in isomer ratios, solvent residues, or assay conditions. Strategies include:

- Isomer separation : Use chiral HPLC or crystallization to isolate Z/E forms.

- Dosage standardization : Pre-treat compounds with activated charcoal to remove trace solvents.

- Assay validation : Compare results across multiple models (e.g., COX-1/COX-2 inhibition for anti-inflammatory activity) .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Scaling up often leads to kinetic vs. thermodynamic control issues, favoring undesired isomers. Solutions include:

- Flow chemistry : Enhances heat/mass transfer for consistent Z/E ratios.

- Microwave-assisted synthesis : Accelerates reactions to minimize side pathways.

- In-line monitoring : Use FTIR or Raman spectroscopy for real-time feedback .

Methodological Considerations

Q. How is the compound’s stability under varying pH and temperature conditions evaluated?

Stability studies involve:

- Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by HPLC analysis.

- Thermogravimetric analysis (TGA) : Determines decomposition temperatures.

- pH-solubility profiling : Identifies optimal storage conditions (e.g., lyophilization for hygroscopic esters) .

Q. What role does the methyl ester group play in modulating bioavailability?

The ester group enhances lipophilicity, improving membrane permeability. However, in vitro hydrolysis (e.g., using esterase enzymes) can convert it to the carboxylic acid, altering activity. Parallel artificial membrane permeability assays (PAMPA) and Caco-2 cell models quantify this effect .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.